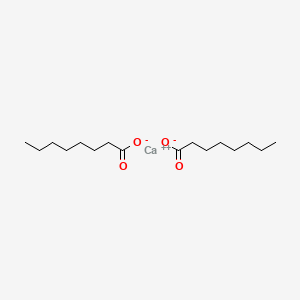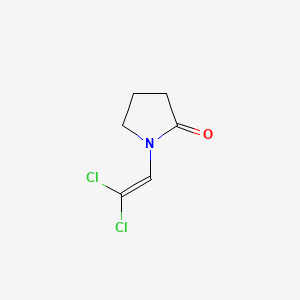
2-Pyrrolidinone, 1-(2,2-dichloroethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinone, 1-(2,2-dichloroethenyl)- is a derivative of pyrrolidinone, a five-membered lactam. This compound is notable for its unique chemical structure, which includes a dichloroethenyl group attached to the nitrogen atom of the pyrrolidinone ring. This structural modification imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-(2,2-dichloroethenyl)- typically involves the reaction of pyrrolidinone with a dichloroethenylating agent under controlled conditions. One common method is the reaction of pyrrolidinone with 1,1-dichloroethylene in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-Pyrrolidinone, 1-(2,2-dichloroethenyl)- may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification of the product is typically achieved through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinone, 1-(2,2-dichloroethenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the dichloroethenyl group to a less chlorinated or fully hydrogenated form using reducing agents like lithium aluminum hydride.
Substitution: The dichloroethenyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents at moderate temperatures.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted pyrrolidinone compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Pyrrolidinone, 1-(2,2-dichloroethenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals, polymers, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 1-(2,2-dichloroethenyl)- is largely dependent on its interaction with specific molecular targets. The dichloroethenyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s ability to undergo various chemical transformations also allows it to interact with multiple pathways, making it a versatile agent in both research and therapeutic contexts.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidinone: The parent compound, lacking the dichloroethenyl group, is a simpler lactam with different chemical properties.
N-Methyl-2-pyrrolidone (NMP): A widely used solvent with a methyl group instead of the dichloroethenyl group.
2-Pyrrolidone-5-carboxylic acid: A derivative with a carboxylic acid group, used in various biochemical applications.
Uniqueness
2-Pyrrolidinone, 1-(2,2-dichloroethenyl)- is unique due to the presence of the dichloroethenyl group, which imparts distinct reactivity and potential biological activity. This structural feature differentiates it from other pyrrolidinone derivatives and expands its utility in chemical synthesis and research applications.
Properties
CAS No. |
37001-19-7 |
|---|---|
Molecular Formula |
C6H7Cl2NO |
Molecular Weight |
180.03 g/mol |
IUPAC Name |
1-(2,2-dichloroethenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C6H7Cl2NO/c7-5(8)4-9-3-1-2-6(9)10/h4H,1-3H2 |
InChI Key |
SARNSRKALHSLHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


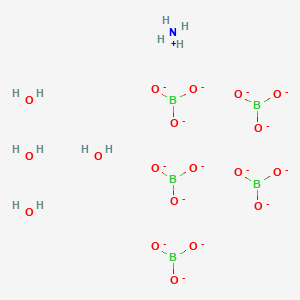
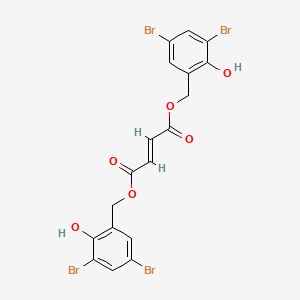
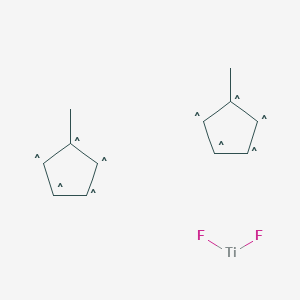
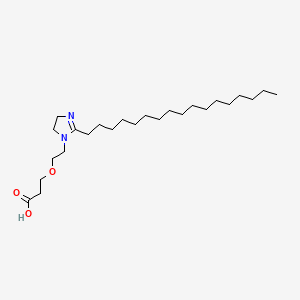
![2-[(2-Methoxyacetyl)amino]-2-methylbut-3-enoic acid](/img/structure/B13835087.png)
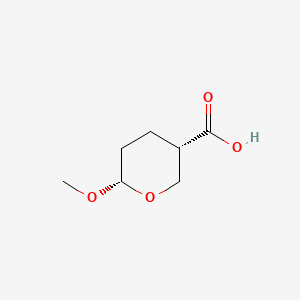
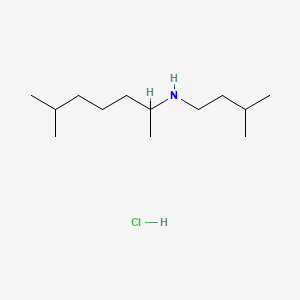

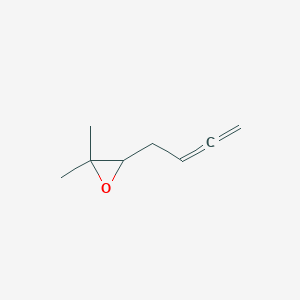
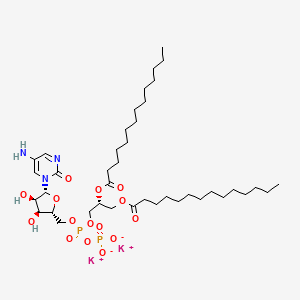
![5-(1-ethoxyethoxy)-N,N-dimethylbicyclo[2.2.1]hept-2-en-2-amine](/img/structure/B13835120.png)
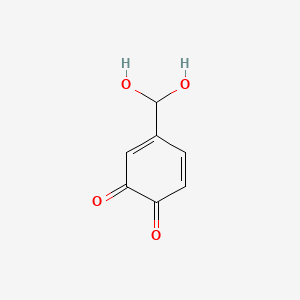
![Gal(b1-4)[NeuAc(a2-6)]a-Glc](/img/structure/B13835127.png)
